Benzotriazole

Description

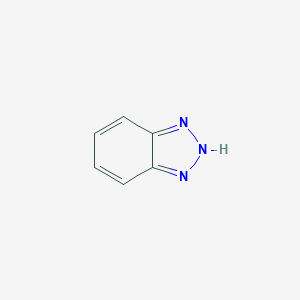

Structure

3D Structure

Properties

IUPAC Name |

2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUDEWIWKLJBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020147 | |

| Record name | 1,2,3-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, A white or tan crystalline powder; [HSDB], WHITE-TO-BROWN CRYSTALLINE POWDER. | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Benzotriazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzotriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

399 °F at 15 mmHg (NTP, 1992), BP: 204 °C at 15 mm Hg, Decomposes below the boiling point at 260 °C, at 2 kPa: 204 °C | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °C (338 °F) - closed cup, 190-195 °C o.c. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 74.7 °F (NTP, 1992), In water, 1.98X10+4 mg/L at 25 °C, In water, 1-5 g/L at 23.7 °C, Slightly soluble in water, Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide, Soluble in ethanol, benzene, chloroform, toluene, DMF, Solubility in water, g/100ml: 2 (moderate) | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.36 g/cu cm at 20 °C, 1.36 g/cm³ | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.1 (Air = 1) | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: <0.01 kPa at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from chloroform or benzene, White to light tan, crystalline powder | |

CAS No. |

95-14-7, 273-02-9 | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86110UXM5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

208 to 212 °F (NTP, 1992), 100 °C, 98.5 °C | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Benzotriazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, synthesis, and biological significance of benzotriazole, a pivotal scaffold in medicinal chemistry and material science.

Core Chemical Identity and Properties

This compound is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a 1,2,3-triazole ring. Its unique structure imparts a range of valuable chemical and physical properties, making it a versatile molecule in various scientific disciplines. The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.

Nomenclature and Structural Information

| Parameter | Value |

| Preferred IUPAC Name | 1H-1,2,3-Benzotriazole |

| Other Names | 1H-Benzotriazole, 1,2,3-Benzotriazole, BTA, Azimidobenzene |

| CAS Number | 95-14-7[1] |

| Molecular Formula | C₆H₅N₃[1][2] |

| Molecular Weight | 119.12 g/mol [2] |

| SMILES | c1ccc2c(c1)nn[nH]2 |

| InChI | InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)[1] |

Physicochemical Properties

| Property | Value |

| Appearance | White to light tan crystalline solid[2] |

| Melting Point | 98-100 °C[1] |

| Boiling Point | 350 °C[1] |

| Solubility in Water | 20 g/L[1] |

| Solubility in Organic Solvents | Soluble in ethanol, benzene, chloroform, toluene, and DMF[2] |

| pKa | 8.2 (weak acid)[1] |

| Density | 1.36 g/cm³[1] |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are typical data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H NMR | CDCl₃ | ~7.4-7.5 (m, 2H), ~7.9-8.0 (m, 2H), ~10.5 (br s, 1H, N-H) |

| ¹³C NMR | CDCl₃ | ~110.0, ~120.0, ~124.5, ~128.5, ~132.5, ~145.0 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2600 | N-H stretching (broad, characteristic of hydrogen bonding) |

| 1615, 1590, 1495, 1455 | C=C aromatic ring stretching |

| 1270, 1210 | C-N stretching |

| 780, 745 | C-H out-of-plane bending (ortho-disubstituted benzene) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound, designed for practical application in a laboratory setting.

Synthesis of 1H-Benzotriazole

This protocol describes the synthesis of this compound from o-phenylenediamine (B120857) and sodium nitrite (B80452) via a diazotization and intramolecular cyclization reaction.

Materials:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Deionized Water

-

Ice

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Buchner Funnel and Filter Flask

-

Filter Paper

Procedure:

-

In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of deionized water. Gentle warming may be required to achieve complete dissolution.

-

Cool the resulting clear solution to 15 °C in an ice bath while stirring with a magnetic stirrer.

-

In a separate beaker, prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of deionized water.

-

Add the sodium nitrite solution to the stirred o-phenylenediamine solution in one portion.

-

An exothermic reaction will occur, and the temperature will rise to approximately 85 °C within 2-3 minutes. The color of the reaction mixture will change from deep red to pale brown.

-

Continue stirring for 15 minutes, allowing the mixture to cool. Once the temperature has dropped to 35-40 °C, place the beaker in an ice-water bath and chill thoroughly for 30 minutes.

-

Collect the precipitated pale brown solid by vacuum filtration using a Buchner funnel.

-

Wash the solid product with three 30 mL portions of ice-cold water.

-

The crude this compound can be purified by recrystallization from boiling water or by sublimation. For recrystallization, dissolve the crude product in a minimal amount of boiling water, add a small amount of activated charcoal, and filter while hot. Allow the filtrate to cool slowly to form crystals, which can then be collected by filtration.

Spectroscopic Analysis Protocols

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Accurately weigh 10-20 mg of dry, purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans (ns): 16 to 64 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (ns): 1024 or higher (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-160 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Perform baseline correction.

Instrumentation:

-

FT-IR Spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Role in Drug Development and Signaling Pathways

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. One notable derivative, 4,5,6,7-Tetrabromothis compound (TBBt), is a potent and selective inhibitor of protein kinase CK2, an enzyme implicated in various cancers.

TBBt as a Protein Kinase CK2 Inhibitor

TBBt exerts its anticancer effects by inhibiting CK2, which in turn modulates key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and MAPK pathways.

dot

Figure 1. TBBt Inhibition of CK2 and Downstream Signaling Pathways.

Workflow for Investigating TBBt Activity:

dot

Figure 2. Experimental Workflow for TBBt Evaluation.

Conclusion

This compound remains a molecule of profound interest in both academic research and industrial applications. Its straightforward synthesis, coupled with its unique chemical properties, provides a versatile platform for the development of novel compounds with significant biological activities. The ability of this compound derivatives to interact with key cellular targets, such as protein kinases, underscores their potential in the development of next-generation therapeutics for a range of diseases, including cancer. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in the continued exploration and application of this remarkable chemical entity.

References

An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzotriazole and its derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details synthetic methodologies, experimental protocols, and the influence of these compounds on key signaling pathways.

Introduction to this compound

This compound is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a 1,2,3-triazole ring. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Its derivatives are also utilized as corrosion inhibitors and synthetic auxiliaries in organic chemistry.[1] The versatility of the this compound ring system allows for substitutions at various positions, leading to a vast library of compounds with diverse pharmacological profiles.

Core Synthesis of 1H-Benzotriazole

The most common and well-established method for the synthesis of 1H-Benzotriazole is the reaction of o-phenylenediamine (B120857) with a diazotizing agent, typically sodium nitrite (B80452), in the presence of an acid, such as acetic acid.[3][4]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Diazotization : In the acidic medium, sodium nitrite forms nitrous acid (HNO₂). One of the amino groups of o-phenylenediamine attacks the nitrous acid to form a diazonium salt intermediate.

-

Intramolecular Cyclization : The remaining amino group then attacks the diazonium group in an intramolecular fashion.

-

Deprotonation : A final deprotonation step yields the stable aromatic this compound ring.

Experimental Protocol: Synthesis of 1H-Benzotriazole

Materials:

-

o-phenylenediamine

-

Glacial acetic acid

-

Sodium nitrite

-

Deionized water

-

Ice

Procedure:

-

In a beaker, dissolve o-phenylenediamine (e.g., 10.8 g) in a mixture of glacial acetic acid (e.g., 12 g) and water (e.g., 30 mL). Gentle warming may be necessary to achieve a clear solution.

-

Cool the solution to 15 °C in an ice bath with magnetic stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 7.5 g) in water (e.g., 15 mL).

-

Add the sodium nitrite solution to the o-phenylenediamine solution all at once. The temperature of the reaction mixture will rise rapidly.

-

Continue stirring. The color of the solution will change, and the temperature will then begin to decrease.

-

After the initial reaction has subsided, continue to stir the mixture for approximately 15-30 minutes as it cools.

-

Thoroughly chill the mixture in an ice bath for at least 30 minutes to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water.

-

The crude this compound can be purified by recrystallization from hot water or benzene to yield pale, straw-colored needles.

Quantitative Data for 1H-Benzotriazole Synthesis

| Reactant | Molar Ratio | Typical Yield | Melting Point |

| o-phenylenediamine | 1.0 | 85-95% | 98-100 °C |

| Sodium Nitrite | 1.0-1.1 | ||

| Acetic Acid | 2.0 |

Synthesis of this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives through substitution on both the benzene and triazole rings.

N-Substituted Benzotriazoles

N-alkylation and N-arylation are common modifications of the this compound core.

Experimental Protocol: General Procedure for N-Alkylation

-

To a solution of 1H-benzotriazole in a suitable solvent (e.g., DMF, THF, or acetone), add a base (e.g., K₂CO₃, NaH, or triethylamine).

-

Stir the mixture at room temperature for a short period to form the benzotriazolide anion.

-

Add the desired alkylating agent (e.g., an alkyl halide or tosylate) dropwise to the reaction mixture.

-

The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkylating agent.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Experimental Protocol: Copper-Mediated N-Arylation

-

In a reaction vessel, combine 1H-benzotriazole, an aryl halide (e.g., aryl iodide or bromide), a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable ligand (e.g., a diamine or amino acid) in a high-boiling solvent such as DMF or DMSO.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

C-Substituted Benzotriazoles

Substitution on the benzene ring of this compound can be achieved through electrophilic aromatic substitution reactions.

Experimental Protocol: Bromination of this compound (Synthesis of 4,5,6,7-Tetrabromothis compound)

-

Dissolve 1H-benzotriazole in a suitable solvent such as glacial acetic acid.

-

Slowly add a brominating agent, such as bromine or N-bromosuccinimide (NBS), to the solution. The reaction is typically exothermic and may require cooling.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove any remaining acid and unreacted bromine.

-

The crude product can be purified by recrystallization.

Synthesis of 1-Hydroxythis compound (HOBt)

1-Hydroxythis compound (HOBt) is a crucial coupling additive in peptide synthesis, known for suppressing racemization.

Experimental Protocol: Synthesis of HOBt

-

Dissolve o-nitrochlorobenzene in a solvent like toluene.

-

Add hydrazine (B178648) hydrate (B1144303) to the solution and heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and neutralize it with a base.

-

Recover the organic solvent and excess hydrazine hydrate under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 3-4 to precipitate the solid HOBt.

-

Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 1-hydroxythis compound.[5]

Impact on Cellular Signaling Pathways

This compound derivatives have been shown to modulate the activity of several key cellular signaling pathways, which is the basis for their therapeutic potential, particularly in oncology.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Certain this compound derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDKs, these compounds can halt cell cycle progression and induce apoptosis in cancer cells.

Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and contributes to tumor growth and survival by phosphorylating a wide range of proteins involved in cell proliferation and apoptosis. 4,5,6,7-Tetrabromothis compound (TBBt) is a potent and selective inhibitor of CK2.

Modulation of the Insulin (B600854) Signaling Pathway

This compound derivatives have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, these compounds can enhance insulin sensitivity, making them potential therapeutic agents for type 2 diabetes.

Quantitative Data on Biologically Active Derivatives

The following table summarizes the biological activity of selected this compound derivatives.

| Compound | Target | Activity (IC₅₀/EC₅₀) | Disease Area |

| Vorozole (B144775) | Aromatase | 0.44 - 1.38 nM | Breast Cancer |

| 4,5,6,7-Tetrabromothis compound (TBBt) | Protein Kinase CK2 | ~0.5 µM | Cancer |

| Various Derivatives | Cyclin-Dependent Kinases (CDKs) | Varies (µM range) | Cancer |

| Various Derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Varies (µM range) | Type 2 Diabetes |

| Various Derivatives | Antifungal Targets (e.g., 14α-demethylase) | Varies (µM range) | Fungal Infections |

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry and drug development. The synthetic routes to the core structure and its numerous analogues are well-established and adaptable. The profound effects of these compounds on key cellular signaling pathways underscore their therapeutic potential in a range of diseases, from cancer to metabolic disorders. This guide provides a foundational understanding of the synthesis and biological importance of benzotriazoles, intended to aid researchers and scientists in the ongoing development of novel therapeutics based on this remarkable scaffold.

References

- 1. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Shield: A Technical Deep-Dive into the Corrosion Inhibition Mechanism of Benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole (BTA) stands as a cornerstone in the field of corrosion science, offering unparalleled protection to copper and its alloys. This technical guide delves into the intricate mechanisms governing the action of BTA as a corrosion inhibitor. Through a comprehensive review of electrochemical and surface analysis studies, we elucidate the formation and properties of the protective BTA film. This document provides a detailed examination of the experimental methodologies employed to investigate this phenomenon, complete with structured data presentation and visual workflows to facilitate a deeper understanding for researchers and professionals in materials science and related fields.

Core Mechanism of this compound Action

The primary mechanism by which this compound inhibits the corrosion of copper and its alloys is through the formation of a robust, passive, and insoluble protective film on the metal surface.[1] This process is a multi-step physicochemical interaction involving adsorption, complexation, and the establishment of a barrier layer.

1.1. Initial Adsorption and the Role of the Oxide Layer:

Upon exposure to an aqueous solution containing BTA, the inhibitor molecules adsorb onto the copper surface. The presence of a pre-existing cuprous oxide (Cu₂O) layer is often considered favorable for this initial adsorption process.[2] The nitrogen atoms within the triazole ring of the BTA molecule play a crucial role, donating lone pair electrons to form coordinate bonds with the copper atoms on the surface.[3]

1.2. Formation of the Cu-BTA Complex:

Following adsorption, a chemical reaction occurs between BTA and copper ions (primarily Cu(I)), leading to the formation of a polymeric complex, often denoted as [Cu(I)BTA]n.[4][5] This complex is highly insoluble in most aqueous environments, precipitating on the surface to form a protective film.[6] The BTA molecule can deprotonate, with the resulting benzotriazolate anion complexing with Cu(I) ions.

1.3. The Protective Barrier Film:

The resulting Cu-BTA film acts as a physical barrier, isolating the metal substrate from the corrosive environment. This film is typically very thin, with reported thicknesses ranging from a few nanometers to around 25 nm after several hours of exposure.[3] The film's protective nature is attributed to its stability, low permeability to corrosive species such as chloride ions and oxygen, and its ability to inhibit both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[4][6] BTA is therefore classified as a mixed-type inhibitor.[6][7]

The following diagram illustrates the simplified mechanism of BTA film formation on a copper surface.

References

- 1. cecri.res.in [cecri.res.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]

Benzotriazole: A Versatile Scaffold in Medicinal Chemistry - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzotriazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural similarity to the purine (B94841) nucleus found in naturally occurring nucleotides. This unique characteristic allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the applications of substituted benzotriazoles in various therapeutic areas, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a remarkable range of biological activities, making them a focal point of interest for the development of novel therapeutic agents. These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antihypertensive effects.[3][4] The versatility of the this compound core allows for chemical modifications to optimize its pharmacological properties and explore structure-activity relationships (SAR).[3]

Anticancer Activity

Substituted benzotriazoles have shown significant potential as anticancer agents, acting through various mechanisms.[1][2] One of the key mechanisms is the inhibition of protein kinases, such as Protein Kinase CK2 (formerly Casein Kinase 2), which are crucial for cell cycle regulation and are often dysregulated in cancer cells.[3][5][6] Additionally, certain this compound derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to apoptosis (programmed cell death) in cancer cells.[3][7]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| ARV-2 | MCF-7 (Breast) | 3.16 | [8] |

| ARV-2 | HeLa (Cervical) | 5.31 | [8] |

| ARV-2 | HT29 (Colon) | 10.6 | [8] |

| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 | [[“]] |

| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 | [[“]] |

| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 | [[“]] |

| Compound 2.5 | MKN45 (Stomach) | 3.04 ± 0.02 | [[“]] |

| Pyrimidine-benzotriazole derivative 12O | SiHa (Cervical) | 0.009 | [10] |

| 5,6,7-tribromo-4-ethyl-1H-benzotriazole (40) | (as CK2 inhibitor) | 0.16 | [11] |

| 5,6,7-tribromo-4-methyl-1H-benzotriazole (38) | (as CK2 inhibitor) | 0.51 | [11] |

Antiviral Activity

This compound derivatives have exhibited promising antiviral activity against a range of RNA and DNA viruses.[12][13] For instance, certain derivatives have shown selective activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family.[12][14] The mechanism of antiviral action can involve the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) or viral helicase.[[“]][15]

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Compound 11b | Coxsackievirus B5 | 6 - 18.5 | [12] |

| Compound 18e | Coxsackievirus B5 | 6 - 18.5 | [1][12] |

| Compound 41a | Coxsackievirus B5 | 6 - 18.5 | [12] |

| Compound 43a | Coxsackievirus B5 | 6 - 18.5 | [1][12] |

| Compound 99b | Coxsackievirus B5 | 6 - 18.5 | [12] |

| Compound 17 | Coxsackievirus B5 | 6.9 | [14] |

| Compound 18 | Coxsackievirus B5 | 5.5 | [14] |

| Compound 17 | Poliovirus (Sb-1) | 20.5 | [14] |

| Compound 18 | Poliovirus (Sb-1) | 17.5 | [14] |

| Unsubstituted this compound | Bovine Viral Diarrhea Virus (BVDV) | 3 | [2] |

Antimicrobial Activity

The this compound scaffold has been extensively explored for its antimicrobial properties, with derivatives showing activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][16][17] Some derivatives have demonstrated efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2] The antimicrobial mechanism can involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.[2]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [17] |

| 5-COOMe substituted this compound | Various bacteria | 0.125 - 0.25 | [17] |

| Compound 19 | Bacillus subtilis | 1.56 | [4] |

| Compound 19 | Staphylococcus aureus | 1.56 | [4] |

| Compound 19 | Streptococcus faecalis | 1.56 | [4] |

| Compound 19 | Pseudomonas aeruginosa | 3.12 | [4] |

| Compound 19 | Escherichia coli | 6.25 | [4] |

| Compound 19 | Enterobacter cloacae | 6.25 | [4] |

| Compound 1a | Aspergillus species | 16 - 256 | [18] |

| Compound 2a | Aspergillus species | 16 - 256 | [18] |

| Compound 1a | Dermatophytes | 0.5 - 256 | [18] |

| Compound 2a | Dermatophytes | 0.5 - 256 | [18] |

| Compound 3a | Dermatophytes | 0.5 - 256 | [18] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the parent this compound ring involves the diazotization of o-phenylenediamine (B120857).[15][19]

Procedure:

-

Dissolve o-phenylenediamine (1.0 eq.) in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve a clear solution.[15][19]

-

Add a solution of sodium nitrite (B80452) (1.1 eq.) in water in one portion. The temperature of the reaction mixture will rise.[15][19]

-

Continue stirring until the temperature returns to approximately 40°C, then chill the mixture in an ice-water bath for 30 minutes.[19]

-

Collect the precipitated this compound by filtration, wash with cold water, and dry.[19]

-

The crude product can be further purified by recrystallization from a suitable solvent like benzene (B151609) or by vacuum distillation.[12]

Synthesis of N-Acyl-3-(benzotriazol-1-yl)propan-1-amines

This protocol describes a general method for the acylation of a primary amine-containing this compound derivative.[3]

Procedure:

-

To a solution of 3-(Benzotriazol-1-yl)propan-1-amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), add a base such as triethylamine (B128534) (1.2 eq.).[3]

-

Cool the reaction mixture to 0°C in an ice bath.[3]

-

Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.[3]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[3]

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[3]

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[20]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[5][20]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5][20]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[5]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is used to quantify apoptosis induced by this compound derivatives.[5][21]

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[5]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash twice with cold PBS.[5]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]

-

Analysis: Analyze the stained cells immediately using a flow cytometer, collecting data from at least 10,000 events for each sample.[5]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of this compound derivatives to inhibit the polymerization of tubulin into microtubules.[22]

Procedure:

-

Use a commercially available tubulin polymerization assay kit.[22][23]

-

Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer).[23]

-

In a 96-well plate, add the this compound derivative at various concentrations.[22]

-

Include a vehicle control (DMSO), a positive control for inhibition (e.g., colchicine), and a positive control for polymerization (e.g., paclitaxel).[23]

-

Initiate polymerization by incubating the plate at 37°C.[22]

-

Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.[22]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Apoptosis Induction by this compound Derivatives

Caption: Mitochondria-mediated apoptosis pathway induced by this compound derivatives.

Mechanism of Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by this compound derivatives leading to cell cycle arrest.

Workflow for Synthesis and Biological Evaluation

Caption: General workflow from synthesis to biological evaluation of this compound derivatives.

References

- 1. Design, Synthesis, and Antiviral Activities of New this compound-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. New inhibitors of protein kinase CK2, analogues of benzimidazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. [PDF] Design, Synthesis, and Antiviral Activities of New this compound-Based Derivatives | Semantic Scholar [semanticscholar.org]

- 9. consensus.app [consensus.app]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral Activity of this compound Based Derivatives [openmedicinalchemistryjournal.com]

- 15. ijariie.com [ijariie.com]

- 16. ijpsonline.com [ijpsonline.com]

- 17. jrasb.com [jrasb.com]

- 18. Synthesis and antifungal activity of benzimidazole, this compound and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. benchchem.com [benchchem.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Tautomeric forms of benzotriazole and their stability

An In-depth Technical Guide on the Tautomeric Forms of Benzotriazole and Their Stability

Introduction to Tautomerism in this compound

This compound is a bicyclic heterocyclic compound resulting from the fusion of a benzene (B151609) ring with a 1,2,3-triazole ring.[1] The presence of a mobile proton and three nitrogen atoms within the five-membered triazole ring gives rise to prototropic tautomerism. This phenomenon is of critical importance in the fields of medicinal chemistry and materials science, as different tautomers can exhibit distinct physicochemical properties, including solubility, receptor binding affinity, and metabolic stability.[1][2] Understanding and controlling the tautomeric equilibrium is therefore crucial for the design of this compound derivatives with desired properties for applications such as antiviral, antibacterial, and anticancer agents.[2]

The two principal tautomeric forms of the parent this compound molecule are 1H-benzotriazole and 2H-benzotriazole.[1] It is widely accepted that the 1H-tautomer is the more stable and predominant form in both the solid and solution phases.[1][3][4] However, the proportion of the 2H-tautomer may increase in the gas phase.[1][5] The energy difference between these two isomers is often very small, allowing for a dynamic equilibrium.[1][6] In the excited triplet state, the 2H-isomer has been shown to be more stable.[3][4]

The tautomeric equilibrium can be influenced by several factors, including:

-

Substituents: The nature and position of substituents on the benzene ring can alter the electron density distribution, thereby affecting the relative stability of the tautomers.[1]

-

Solvent: The polarity of the solvent and its ability to form hydrogen bonds can stabilize one tautomer over another.[7]

-

Temperature and pH: These environmental factors can also shift the tautomeric equilibrium.[2]

Caption: Prototropic tautomerism in the parent this compound molecule.

Quantitative Data on Tautomer Stability

Quantitative analysis is essential for understanding the prevalence and properties of each tautomer in a given environment. While experimental data can be challenging to obtain due to the small energy differences and rapid interconversion, computational studies provide valuable insights into the relative stabilities.

| Tautomeric Form | Method/Conditions | Relative Energy (kJ/mol) | Predominant Form | Reference |

| 1H-Benzotriazole vs 2H-Benzotriazole | Gas Phase (calc.) | ~35 kJ/mol more favorable | 1H-5,7-tautomer | Graham et al. (cited in[8]) |

| 5,6-dinitrothis compound | Solid State (exp.) | Not specified | 1H tautomer | Santa Maria et al. (cited in[8]) |

| 5,6-dinitrothis compound | Gas Phase (calc.) | Not specified | 2H tautomer | Santa Maria et al. (cited in[8]) |

| 5,6-dinitrothis compound | DMSO solution | Not specified | Mixture of both | Santa Maria et al. (cited in[8]) |

Note: The energy difference between tautomers is often small and can be influenced by the computational method and basis set used.[4][6]

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic, crystallographic, and computational methods is typically employed to study and characterize the tautomeric forms of this compound and its derivatives.[1]

Caption: General experimental workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[1][7] The chemical shifts of the protons, carbons, and particularly the nitrogens in the triazole ring are sensitive to the position of the mobile proton.[2][9]

Protocol:

-

Sample Preparation: Dissolve the synthesized and purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field spectrometer.[1] 2D NMR techniques may also be employed for more complex structures.[9]

-

Data Interpretation:

-

Tautomers in slow exchange on the NMR timescale will show separate sets of signals for each species. The ratio of tautomers can be quantified by integrating the corresponding signals.[2]

-

For tautomers in fast exchange, an averaged spectrum is observed.

-

The chemical shifts of the carbon and nitrogen atoms in the triazole ring are particularly indicative of the tautomeric form.[2]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state.[2]

Protocol:

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, for example.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and the precise location of the mobile proton on one of the nitrogen atoms.[2]

Other Spectroscopic Techniques

-

UV-Vis Spectroscopy: Changes in the electronic absorption spectra in different solvents can indicate a shift in the tautomeric equilibrium.[7]

-

Infrared (IR) Spectroscopy: Tautomers can be identified by their characteristic vibrational absorption bands.[7]

-

Laser-Induced Fluorescence Spectroscopy: This technique has been used to identify the 2H-tautomer of this compound in the gas phase.[5]

Computational Chemistry Methods

Quantum chemical calculations are instrumental in predicting the relative stabilities and geometric parameters of tautomers.[6][10]

Methodology:

-

Methods: A range of computational methods have been used, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Density Functional Theory (DFT) with functionals like B3LYP, and coupled-cluster (CC) methods.[4][6]

-

Basis Sets: The choice of basis set is crucial for accurate results.[4][6]

-

Zero-Point Energy (ZPE): Inclusion of ZPE corrections can be necessary to correctly predict the most stable tautomer, especially when using B3LYP and coupled-cluster methods.[4][6]

-

Solvation Models: Continuum solvation models can be used to study the effect of different solvents on the tautomeric equilibrium.[11]

Different computational methods may yield varying results regarding the most stable tautomer, highlighting the need for careful selection of methodology and comparison with experimental data where possible.[4][6]

Influence of Substituents on Tautomerism

The introduction of substituents on the benzene ring can significantly influence the tautomeric equilibrium. For example, in this compound-carboxylic acid, the position of the electron-withdrawing carboxylic acid group affects the electron density distribution across the heterocyclic system.[1] This, in turn, alters the relative stability of the possible tautomers. For the 4- and 5-carboxylic acid isomers, this leads to two asymmetric 1H-tautomers (1H- and 3H-) and one symmetric 2H-tautomer.[1]

Caption: Tautomeric equilibria for this compound-5-carboxylic acid.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate balance of factors including the phase (solid, solution, gas), solvent, temperature, and the nature of substituents. While the 1H-tautomer is generally the most stable form, the small energy difference to the 2H-tautomer allows for a dynamic equilibrium. A thorough characterization of these tautomeric systems, using a combination of the spectroscopic and computational methods outlined in this guide, is indispensable for researchers, scientists, and drug development professionals aiming to optimize the pharmacological and material properties of this compound-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2H tautomer of this compound [mbp.science.ru.nl]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. pubs.acs.org [pubs.acs.org]

Acid-Base Properties of Benzotriazole in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of benzotriazole in aqueous solutions. This compound is a heterocyclic compound of significant interest in various fields, including corrosion inhibition, pharmaceutical development, and environmental science. A thorough understanding of its acid-base chemistry is crucial for its application and for predicting its behavior in different chemical and biological systems.

Introduction to the Acid-Base Behavior of this compound

This compound (BTA) is an amphoteric molecule, meaning it can act as both a weak acid and a weak base. Its structure, featuring a benzene (B151609) ring fused to a 1,2,3-triazole ring, contains both an acidic N-H proton on the triazole ring and basic nitrogen atoms.

The acidic nature of this compound is attributed to the dissociation of the proton from one of the nitrogen atoms in the triazole ring. This yields the benzotriazolate anion. The basicity of this compound arises from the protonation of one of the other nitrogen atoms in the triazole ring, forming the benzotriazolium cation.

The equilibrium between these forms in an aqueous solution is fundamental to its chemical reactivity, solubility, and interaction with other molecules and surfaces. For instance, its efficacy as a corrosion inhibitor for copper is related to the formation of a protective layer involving the benzotriazolate anion.

Quantitative Acid-Base Data

The acid-base properties of this compound are quantified by its acid dissociation constants (pKa). The pKa value for the deprotonation of the N-H group is typically denoted as pKa₂, while the pKa for the protonation of the triazole ring is denoted as pKa₁. A summary of reported pKa values for this compound in aqueous solutions is presented in the table below.

| Parameter | Value | Temperature (°C) | Measurement Method | Reference |

| pKa₁ (Protonation) | < 0 to 0.42 | 25 | Spectrophotometry | |

| pKa₂ (Deprotonation) | 8.2 - 8.6 | 20-25 | Potentiometric Titration, Spectrophotometry | |

| pKb (Basicity) | > 14 | Not Specified | Not Specified |

Experimental Protocols for pKa Determination

The determination of the acid dissociation constants of this compound can be achieved through various experimental techniques. The most common methods are potentiometric titration and UV-Vis spectrophotometry. Computational methods are also employed for the prediction of pKa values.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

To maintain a constant ionic strength, a background electrolyte such as 0.1 M KCl can be added to the this compound solution.

-

-

Calibration:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

-

Titration Procedure:

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

For the determination of pKa₂, titrate the this compound solution with the standardized NaOH solution. Add the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

For the determination of pKa₁, titrate the this compound solution with the standardized HCl solution, following a similar procedure.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain a titration curve.

-

The pKa₂ corresponds to the pH at the half-equivalence point of the titration with NaOH.

-

The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to accurately determine the equivalence point, which appears as a peak.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation. This compound's aromatic system allows for the use of this technique.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a series of buffer solutions with a range of known pH values that span the expected pKa of this compound.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the this compound stock solution to ensure the final concentration is the same in all samples.

-

Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each buffered this compound solution.

-

Also, record the spectrum of this compound in a strongly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form and in a strongly basic solution (e.g., pH 12) for the fully deprotonated form.

-

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this sigmoidal curve.

-

Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the acidic form, and AB is the absorbance of the basic form.

-

Computational Methods

In silico methods, based on quantum mechanics and molecular mechanics, can be used to predict the pKa values of molecules. These methods calculate the free energy change associated with the protonation/deprotonation reaction in a solvent.

Methodology:

-

Structure Optimization:

-

The 3D structures of the protonated, neutral, and deprotonated forms of this compound are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

-

Free Energy Calculation:

-

The Gibbs free energies of all three species in the gas phase are calculated.

-

The solvation free energies are then calculated using a continuum solvation model (e.g., PCM - Polarizable Continuum Model) to account for the effect of the aqueous environment.

-

-

pKa Calculation:

-

The pKa is calculated from the free energy difference between the acid and its conjugate base using a thermodynamic cycle.

-

Visualizing Acid-Base Equilibria

The acid-base equilibria of this compound in an aqueous solution can be visually represented as a signaling pathway. The following diagram, generated using Graphviz, illustrates the protonation and deprotonation of this compound.

Caption: Acid-base equilibrium of this compound.

Conclusion

The acid-base properties of this compound are well-characterized, with a pKa for protonation near 0 and for deprotonation around 8.2-8.6. These values are critical for understanding and predicting its behavior in various applications. The experimental determination of these constants can be reliably performed using standard techniques such as potentiometric titration and UV-Vis spectrophotometry. This guide provides the foundational knowledge and methodologies for researchers and professionals working with this versatile compound.

Spectroscopic Characterization of Benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of benzotriazole, a crucial heterocyclic compound with wide-ranging applications, including in drug development as a core structural motif and as a corrosion inhibitor. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, offering a comprehensive resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Due to prototropic tautomerism, the proton on the triazole ring can exist on N1 or N3, leading to a dynamic equilibrium between two identical tautomers. This rapid exchange on the NMR timescale results in a simplified spectrum at room temperature.[1][2][3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound typically exhibits two multiplets corresponding to the aromatic protons and a broad signal for the N-H proton. The chemical shifts can vary slightly depending on the solvent used.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in Acetone-d₆ |

| H4/H7 | 7.95 | 7.95 |

| H5/H6 | 7.40 | 7.47 |

| N-H | 16.0 | 14.9 |